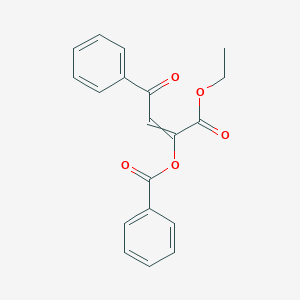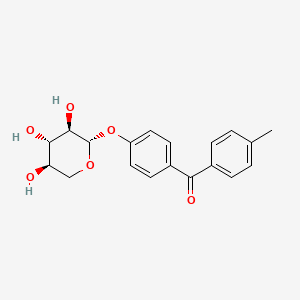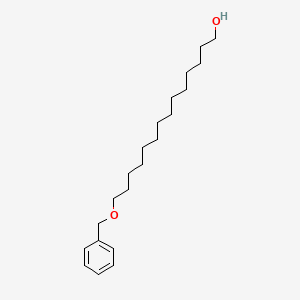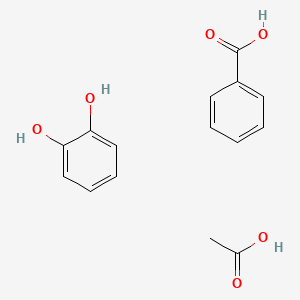
acetic acid;benzene-1,2-diol;benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “acetic acid;benzene-1,2-diol;benzoic acid” is a combination of three distinct organic compounds: acetic acid, benzene-1,2-diol (commonly known as catechol), and benzoic acid. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic Acid: Acetic acid can be synthesized through the oxidation of ethanol or acetaldehyde. Industrially, it is produced via the carbonylation of methanol using a rhodium-iodine catalyst.
Benzene-1,2-Diol (Catechol): Catechol can be prepared by the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst such as titanium silicalite.
Benzoic Acid: Benzoic acid is commonly synthesized by the oxidation of toluene using potassium permanganate or by the hydrolysis of benzoyl chloride.
Industrial Production Methods
Acetic Acid: The most common industrial method is the Monsanto process, which involves the carbonylation of methanol.
Benzene-1,2-Diol (Catechol): Industrially, catechol is produced by the hydroxylation of phenol using hydrogen peroxide.
Benzoic Acid: Benzoic acid is produced on a large scale by the partial oxidation of toluene with oxygen.
Chemical Reactions Analysis
Types of Reactions
Acetic Acid:
Benzene-1,2-Diol (Catechol):
Benzoic Acid:
Common Reagents and Conditions
Acetic Acid: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Benzene-1,2-Diol (Catechol): Common reagents include oxidizing agents like ferric chloride and reducing agents like sodium borohydride.
Benzoic Acid: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Acetic Acid: Major products include carbon dioxide, water, ethanol, esters, and amides.
Benzene-1,2-Diol (Catechol): Major products include ortho-quinone and substituted catechols.
Benzoic Acid: Major products include carbon dioxide, water, benzyl alcohol, esters, and amides.
Scientific Research Applications
Acetic Acid: Used as a solvent and reagent in chemical synthesis, in the production of vinyl acetate monomer, and as a food preservative.
Benzene-1,2-Diol (Catechol): Used in the synthesis of pharmaceuticals, as a photographic developer, and in the production of pesticides and dyes.
Benzoic Acid: Used as a food preservative, in the synthesis of pharmaceuticals, and in the production of plasticizers and resins.
Mechanism of Action
Acetic Acid: Acetic acid exerts its effects by donating a proton (H+) in aqueous solutions, making it a weak acid. It can also act as a nucleophile in substitution reactions.
Benzene-1,2-Diol (Catechol): Catechol exerts its effects through its ability to undergo oxidation-reduction reactions, forming reactive oxygen species and quinones.
Benzoic Acid: Benzoic acid inhibits the growth of mold, yeast, and some bacteria by disrupting their cell membranes and metabolic pathways.
Comparison with Similar Compounds
Acetic Acid: Similar compounds include formic acid and propionic acid. Acetic acid is unique due to its widespread use as a solvent and reagent in chemical synthesis.
Benzene-1,2-Diol (Catechol): Similar compounds include hydroquinone and resorcinol. Catechol is unique due to its ability to undergo oxidation-reduction reactions.
Benzoic Acid: Similar compounds include salicylic acid and phthalic acid. Benzoic acid is unique due to its use as a food preservative and its ability to inhibit microbial growth.
Properties
CAS No. |
79792-94-2 |
|---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
acetic acid;benzene-1,2-diol;benzoic acid |
InChI |
InChI=1S/C7H6O2.C6H6O2.C2H4O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8;1-2(3)4/h1-5H,(H,8,9);1-4,7-8H;1H3,(H,3,4) |
InChI Key |
DPVCNVMZBZBXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
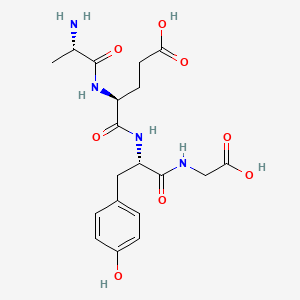

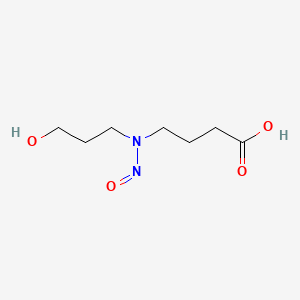

![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)

![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
